Chemical Structure and Molecular Properties Differentiate ER21355 from Clinical PDE5 Inhibitors
ER21355 exhibits a unique quinazoline-based scaffold distinct from the pyrazolopyrimidinone (sildenafil), β-carboline (tadalafil), and imidazotriazinone (vardenafil) cores of clinical PDE5 inhibitors . While no direct head-to-head potency data are available, structural divergence may influence binding kinetics, isoform selectivity, and physicochemical properties such as solubility and lipophilicity . The molecular weight of ER21355 (440.88 g/mol) is intermediate between sildenafil (474.6 g/mol) and tadalafil (389.4 g/mol), and its calculated LogP is predicted to differ, potentially impacting membrane permeability and tissue distribution [1].
| Evidence Dimension | Molecular scaffold |
|---|---|
| Target Compound Data | Quinazoline core with piperidine-carboxylic acid substituent |
| Comparator Or Baseline | Sildenafil (pyrazolopyrimidinone), tadalafil (β-carboline), vardenafil (imidazotriazinone) |
| Quantified Difference | Not quantifiable; structural divergence only |
| Conditions | In silico structural comparison |
Why This Matters
Structural uniqueness may translate into differential selectivity or off-target profiles, warranting empirical validation rather than assumption of class equivalence.
- [1] PubChem. (n.d.). Sildenafil (CID 135398744) and Tadalafil (CID 110635) molecular weight data. View Source
